4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90034-30-3
VCID: VC15901481
InChI: InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

CAS No.: 90034-30-3

Cat. No.: VC15901481

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid - 90034-30-3

Specification

CAS No. 90034-30-3
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid
Standard InChI InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)
Standard InChI Key BWLDEUQAGBIGIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid, reflects its hybrid aromatic-heterocyclic structure . The quinoline core is fused with a benzene ring, while the p-tolyl group (4-methylphenyl) and carboxylic acid moiety introduce steric and electronic diversity. X-ray crystallography data are unavailable, but computational models predict a planar quinoline system with the carboxylic acid and ketone groups contributing to hydrogen-bonding interactions .

Spectral and Computational Data

PubChem’s computed properties include a topological polar surface area of 66.4 Ų, suggesting moderate solubility in polar solvents, and an XLogP3 value of 3.1, indicating lipophilicity . The exact mass is 279.08954328 Da, with a monoisotopic mass matching the molecular formula . The InChIKey BWLDEUQAGBIGIV-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13NO3\text{C}_{17}\text{H}_{13}\text{NO}_{3}
Molecular Weight279.29 g/mol
XLogP33.1
Topological Polar SA66.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Friedlander and Related Protocols

While no explicit synthesis route for this compound is published, analogous quinolines are often synthesized via the Friedlander reaction, which condenses 2-aminobenzaldehydes with ketones . For example, Lotfi et al. (2024) demonstrated that Fe3_3O4_4-based nanocatalysts facilitate quinoline formation at 60°C in ethanol, yielding derivatives with 68–96% efficiency . Adapting this method, 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid could theoretically form from 2-amino-5-carboxybenzaldehyde and 4-methylacetophenone under similar conditions .

Green Chemistry Approaches

Physicochemical and Functional Properties

Solubility and Stability

The carboxylic acid group enhances water solubility at physiological pH, while the aromatic system promotes lipid membrane permeability . Stability studies are lacking, but analogous quinolines degrade under UV light, suggesting similar photolability .

Reactivity

The ketone at position 4 and carboxylic acid at position 6 offer sites for derivatization. Nucleophilic attack at the ketone could yield Schiff bases or hydrazones, while the acid permits esterification or amidation.

SupplierPurityPackagingPrice (2023–2024)
Dideu99%25 kg drumAvailable on inquiry
VulcanChemN/AR&D quantitiesAvailable on request

Research and Development Gaps

Unexplored Biological Activity

No studies have assessed its antimicrobial, anticancer, or antiviral potential. High-throughput screening against disease-specific targets is warranted.

Synthetic Optimization

Current methods for analogous compounds rely on noble-metal catalysts. Developing iron- or copper-catalyzed routes could reduce costs .

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